molecular formula C8H13N3O B1467057 trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol CAS No. 889126-36-7

trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol

Cat. No. B1467057
CAS RN: 889126-36-7
M. Wt: 167.21 g/mol
InChI Key: BUAXGEHTAWVCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazol-4-yl group is often found in coordination polymers, which are extensively investigated for applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . These polymers can exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition .


Synthesis Analysis

Coordination polymers have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .


Molecular Structure Analysis

The structures of these coordination polymers are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD .


Chemical Reactions Analysis

The coordination polymers demonstrate different structures based on the secondary ligands used. For example, a polymer with ammonium molybdate as a secondary ligand displays a 2D network .


Physical And Chemical Properties Analysis

The properties of these coordination polymers can be tuned by the simultaneous introduction of organic ligands and metal centers .

Scientific Research Applications

Antitumor Potential

The compound and its derivatives have been explored for antitumor properties. A series of new derivatives containing the 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl structure were synthesized and evaluated. The substance 3w, one derivative, was selected by the National Cancer Institute for in vitro screening on different tumor cell lines, although it did not show significant inhibitory effects on tumor cells in the studied dose (Saidov, Georgiyants, & Demchenko, 2014).

Fungicidal Activity

Triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from a similar compound, showcased significant antifungal activities against various pathogens such as Alternaria solani and Botrytis cinerea. The molecular structure of one of these compounds showed a five-coordinate distorted trigonal bipyramidal geometry, forming a polymeric chain through intermolecular Sn–N interactions (Li, Dai, Song, Mi, & Tang, 2010).

Luminescent Properties

Studies on the luminescent properties of 4-amino-4H-1,2,4-triazole derivatives revealed that the hydroxylic steric effects significantly influence their luminescent maximal peaks, with the presence of trans- and cis-conformation impacting the dihedral angles and interactions in these compounds (Xi et al., 2021).

Olfactory Perception

Research on the olfactory perception of cis- and trans-4-methylcyclohexane methanol, a component related to the compound , highlighted the complex nature of human odor perception. The study provided insights into the distinct odors of cis- and trans-isomers and their odor threshold concentrations, indicating a broader understanding of the odor perception mechanism (Gallagher, Phetxumphou, Smiley, & Dietrich, 2015).

Catalytic Activity in Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis. For instance, gold(I) and palladium(II) complexes of 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene were studied for their electronic and steric influences on catalytic activity. The synthesized complexes demonstrated their ability to catalyze various reactions, including cycloisomerization of 1,6-enynes and intermolecular direct etherification of allylic alcohols, indicating the potential use of these complexes in enhancing the efficiency and regioselectivity of organic reactions (Wright et al., 2013).

Mechanism of Action

These coordination polymers have been used to detect metal cations, aromatic explosives, and organic pollutants .

Future Directions

The design of luminescence sensing materials represents an attractive way to efficiently detect organic pollutants .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXGEHTAWVCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 4
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 5
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 6
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.